An In-depth Technical Guide to (2-Methylquinolin-7-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (2-Methylquinolin-7-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of a specific derivative, (2-Methylquinolin-7-yl)acetic acid, a compound of interest for its potential pharmacological applications. While direct experimental data for this molecule is not extensively available in public literature, this guide, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers. We will delve into plausible synthetic routes, predict its physicochemical properties, and discuss its potential as a lead compound in drug discovery, particularly in areas such as oncology, infectious diseases, and inflammation.[3][4][5]
Introduction: The Prominence of the Quinoline Moiety
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug development due to its ability to interact with a wide array of biological targets.[6][7] The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse chemical space of derivatives with potent and selective pharmacological activities.[2] From the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, the quinoline core has consistently proven its therapeutic value.[5] The introduction of a methyl group at the 2-position and an acetic acid moiety at the 7-position of the quinoline ring, as in (2-Methylquinolin-7-yl)acetic acid, is anticipated to modulate its biological and physicochemical properties, offering new avenues for therapeutic intervention.
Synthesis of (2-Methylquinolin-7-yl)acetic acid: A Proposed Strategy
Synthesis of the 2,7-Dimethylquinoline Precursor
A robust method for the synthesis of the 2,7-dimethylquinoline precursor is the Doebner-von Miller reaction .[3][4][8] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[9] In this case, m-toluidine would be reacted with crotonaldehyde.
Experimental Protocol: Synthesis of 2,7-Dimethylquinoline via Doebner-von Miller Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine and a suitable acidic catalyst (e.g., hydrochloric acid or sulfuric acid) in a solvent such as ethanol or water.
-
Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture with constant stirring. An exothermic reaction is expected.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conversion of 2,7-Dimethylquinoline to (2-Methylquinolin-7-yl)acetic acid
With 2,7-dimethylquinoline in hand, the next step is the introduction of the acetic acid moiety at the 7-position. A plausible and direct approach involves the hydrolysis of a nitrile intermediate.
The 7-methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) under photochemical or thermal conditions.
The resulting 7-(bromomethyl)-2-methylquinoline can then be converted to (2-methylquinolin-7-yl)acetonitrile via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Finally, the target compound, (2-Methylquinolin-7-yl)acetic acid, can be obtained by the acidic or basic hydrolysis of the (2-methylquinolin-7-yl)acetonitrile intermediate.[10][11] Acidic hydrolysis is typically carried out using a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium under reflux.
Experimental Protocol: Synthesis of (2-Methylquinolin-7-yl)acetic acid from 2,7-Dimethylquinoline
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Bromination: In a flask equipped with a reflux condenser and a light source, dissolve 2,7-dimethylquinoline in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Irradiate the mixture with a UV lamp or heat to reflux until the reaction is complete (monitored by TLC). Filter off the succinimide and concentrate the filtrate.
-
Cyanation: Dissolve the crude 7-(bromomethyl)-2-methylquinoline in DMF. Add sodium cyanide and heat the mixture with stirring. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract the product with an organic solvent.
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Hydrolysis: To the crude (2-methylquinolin-7-yl)acetonitrile, add a solution of concentrated hydrochloric acid and water. Reflux the mixture for several hours. Upon cooling, the carboxylic acid product may precipitate. The product can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water).
An alternative, though likely less direct, approach for the conversion of a methyl group to an acetic acid is the Willgerodt-Kindler reaction .[1][12][13] This reaction converts an aryl alkyl ketone to the corresponding amide, which can then be hydrolyzed to the carboxylic acid. This would require an additional step to convert the 7-methyl group of 2,7-dimethylquinoline to an acetyl group.
Physicochemical Properties: A Predictive Analysis
In the absence of direct experimental data, the physicochemical properties of (2-Methylquinolin-7-yl)acetic acid can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C₁₂H₁₁NO₂ | Based on the chemical structure. |
| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |
| Melting Point | Expected to be a solid with a defined melting point | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid moiety will impart some water solubility, but the larger aromatic quinoline ring will limit it. Solubility in aqueous base is expected to be higher due to salt formation. |
| pKa | Estimated to be around 4-5 | Similar to other aromatic carboxylic acids. |
Spectroscopic Characterization: Predicted Spectral Data
The structure of (2-Methylquinolin-7-yl)acetic acid can be unequivocally confirmed using a combination of spectroscopic techniques. The following are predicted key spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Quinoline-CH₃ (at C2) | ~2.5 | singlet | 3H |
| -CH₂-COOH | ~3.7 | singlet | 2H |
| Aromatic Protons (Quinoline Ring) | 7.0 - 8.5 | multiplets/doublets | 5H |
| -COOH | >10 | broad singlet | 1H |
The chemical shifts of the aromatic protons will be influenced by the substitution pattern. Data from similar quinoline structures, such as 7-fluoro-2-methylquinoline, can aid in more precise predictions.[14]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quinoline-CH₃ (at C2) | ~25 |
| -CH₂-COOH | ~40 |
| Aromatic Carbons (Quinoline Ring) | 120 - 150 |
| -C=O (Carboxylic Acid) | >170 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[15][16]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N, C=C (Aromatic) | 1500-1600 | Medium to strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[17] Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 202.08 should be observed. Fragmentation patterns would likely involve the loss of water (-18) and the carboxylic acid group (-45).
Potential Biological Activities and Therapeutic Applications
The diverse biological activities of quinoline derivatives suggest that (2-Methylquinolin-7-yl)acetic acid could be a valuable lead compound in several therapeutic areas.[2][18]
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5] The presence of the acetic acid moiety could enhance interactions with biological targets.
-
Antimicrobial Activity: The quinoline scaffold is central to many antibacterial and antifungal agents.[5] (2-Methylquinolin-7-yl)acetic acid could be investigated for its efficacy against a range of pathogens.
-
Anti-inflammatory Activity: Quinolines have been shown to possess anti-inflammatory properties. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role for this compound in modulating inflammatory pathways.
-
Neuroprotective Potential: Some quinoline derivatives have demonstrated neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.[6]
Conclusion
(2-Methylquinolin-7-yl)acetic acid represents a promising, yet underexplored, molecule within the vast chemical space of quinoline derivatives. This guide has provided a comprehensive overview of its likely chemical nature, proposing robust synthetic strategies and predicting its key physicochemical and spectroscopic properties based on established scientific principles. The potential for this compound to exhibit significant biological activity warrants its synthesis and further investigation by the scientific community. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of (2-Methylquinolin-7-yl)acetic acid and its potential contributions to medicinal chemistry.
References
- Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
Slideshare. Doebner-Miller reaction and applications. Available from: [Link]
-
SynArchive. Doebner-Miller Reaction. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]
-
ResearchGate. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Available from: [Link]
-
Organic Chemistry Reaction. Willgerodt-Kindler Reaction. Available from: [Link]
-
ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]
-
Wikipedia. Willgerodt rearrangement. Available from: [Link]
-
Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Available from: [Link]
-
ResearchGate. New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]
-
Preprints.org. The Chemistry and Applications of Quinoline: A Comprehensive Review. Available from: [Link]
-
ResearchGate. Various therapeutic uses of Quinoline. Available from: [Link]
-
PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. QUINOLINE: A DIVERSE THERAPEUTIC AGENT. Available from: [Link]
-
Semantic Scholar. Synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]
-
American Journal of Organic Chemistry. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]
-
PubMed. Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Available from: [Link]
-
Chemsrc. 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0. Available from: [Link]
-
MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]
-
ResearchGate. (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]
-
NIST WebBook. Quinolinic acid, 2TMS derivative. Available from: [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]
-
Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available from: [Link]
-
Vedantu. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. Available from: [Link]
-
Preprints.org. Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Available from: [Link]
-
ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester | Request PDF. Available from: [Link]
-
Wiley-VCH. Acetic acid 1-ethynyl-2-pent-4-enyl-cyclopentyl ester 15:. Available from: [Link]
-
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]
-
Organic Syntheses Procedure. 2-methyl-2-(trimethylsiloxy)pentan-3-one. Available from: [Link]
-
ResearchGate. Fig. 7: Mass spectra of Acetic acid,... Available from: [Link]
- Google Patents. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
-
NIST WebBook. Acetic acid, methyl ester. Available from: [Link]
-
PubChem. [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile. Available from: [Link]
-
Infinity Learn. Hydrolysis of acetonitrile in acidic medium gives. Available from: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. jddtonline.info [jddtonline.info]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
- 11. Hydrolysis of acetonitrile in acidic medium gives [infinitylearn.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 14. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS [academia.edu]
